molecular formula C23H21BrO3S B14192863 Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate CAS No. 832725-91-4

Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate

Cat. No.: B14192863
CAS No.: 832725-91-4
M. Wt: 457.4 g/mol
InChI Key: OLYJKYAQMAIWLO-UHFFFAOYSA-N
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Description

Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a phenyl group, a bromine atom, a butoxy group, and a sulfanyl group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction where a brominated phenyl compound reacts with a butoxy-substituted phenyl thiol in the presence of a base. The reaction conditions often require a polar aprotic solvent such as dimethylformamide (DMF) and a strong base like potassium carbonate (K2CO3) to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenyl benzoate derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl benzoate derivatives.

    Substitution: Various substituted phenyl benzoates depending on the nucleophile used.

Scientific Research Applications

Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The sulfanyl group plays a crucial role in these interactions by forming disulfide bonds or undergoing redox reactions.

Comparison with Similar Compounds

Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate can be compared with similar compounds such as:

    Phenyl 5-chloro-2-[(4-butoxyphenyl)sulfanyl]benzoate: Similar structure but with a chlorine atom instead of bromine.

    Phenyl 5-bromo-2-[(4-methoxyphenyl)sulfanyl]benzoate: Similar structure but with a methoxy group instead of a butoxy group.

Properties

CAS No.

832725-91-4

Molecular Formula

C23H21BrO3S

Molecular Weight

457.4 g/mol

IUPAC Name

phenyl 5-bromo-2-(4-butoxyphenyl)sulfanylbenzoate

InChI

InChI=1S/C23H21BrO3S/c1-2-3-15-26-18-10-12-20(13-11-18)28-22-14-9-17(24)16-21(22)23(25)27-19-7-5-4-6-8-19/h4-14,16H,2-3,15H2,1H3

InChI Key

OLYJKYAQMAIWLO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)SC2=C(C=C(C=C2)Br)C(=O)OC3=CC=CC=C3

Origin of Product

United States

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